molecular formula C19H19NO4 B5848459 [2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate

[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate

Cat. No.: B5848459
M. Wt: 325.4 g/mol
InChI Key: CNHPUOKJCUTMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a 2-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with 2-(morpholine-4-carbonyl)phenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the carboxylic acid and the phenyl chloride. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Mechanism of Action

The mechanism of action of [2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activities. The compound may inhibit certain enzymes or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate lies in its specific structural features, such as the presence of both the morpholine ring and the 2-methylbenzoate moiety.

Properties

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14-6-2-3-7-15(14)19(22)24-17-9-5-4-8-16(17)18(21)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHPUOKJCUTMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.